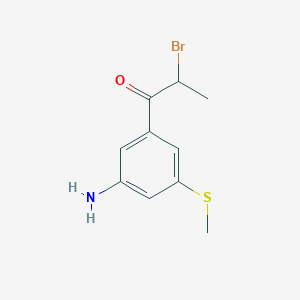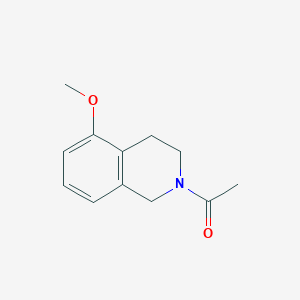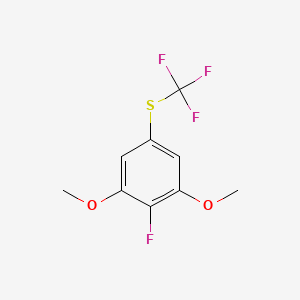
1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Substitution: Introduction of the fluoro and trifluoromethylthio groups through nucleophilic substitution reactions.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Chemischer Reaktionen
1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene involves its interaction with various molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, which can affect its binding affinity to biological targets. The methoxy and fluoro groups can influence the electronic properties of the benzene ring, affecting its reactivity and interaction with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethoxy-2-fluoro-5-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,3-Dimethoxybenzene: Lacks the fluoro and trifluoromethylthio groups, resulting in different chemical reactivity and biological activity.
2-Fluoro-5-(trifluoromethylthio)benzene: Lacks the methoxy groups, which can affect its solubility and interaction with biological targets.
1,3-Dimethoxy-5-fluorobenzene:
The presence of the trifluoromethylthio group in this compound makes it unique, as this group significantly enhances the compound’s lipophilicity and metabolic stability, which are desirable properties in drug design and development.
Eigenschaften
Molekularformel |
C9H8F4O2S |
|---|---|
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
2-fluoro-1,3-dimethoxy-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-6-3-5(16-9(11,12)13)4-7(15-2)8(6)10/h3-4H,1-2H3 |
InChI-Schlüssel |
ICSITZNUJOVHKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1F)OC)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


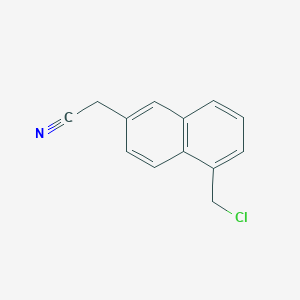

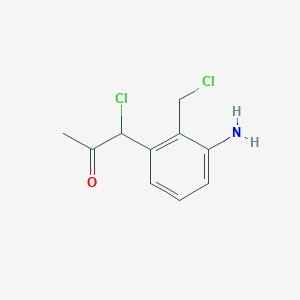
![7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14057715.png)
![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)

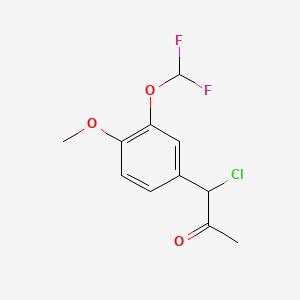
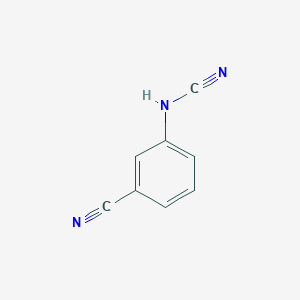
![Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)
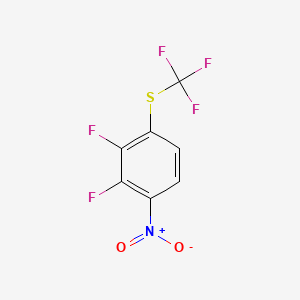
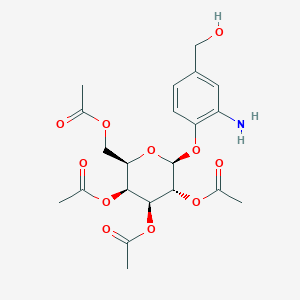
![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
